molecular formula C13H16N4O2S B3160257 Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 866020-42-0

Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3160257
CAS No.: 866020-42-0
M. Wt: 292.36 g/mol
InChI Key: ZAMJLYYDJFEQSJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-Piperidino group: A six-membered saturated nitrogen heterocycle, influencing lipophilicity and target interactions.
  • 6-Carboxylate ester: Improves solubility and serves as a synthetic handle for further derivatization.

Properties

IUPAC Name

methyl 2-amino-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-19-12(18)9-7-8-10(17-5-3-2-4-6-17)15-13(14)16-11(8)20-9/h7H,2-6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJLYYDJFEQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C(N=C2S1)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157837
Record name Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866020-42-0
Record name Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866020-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate thiophene derivatives with amidines under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the carboxylate group can be added via esterification reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of amines or other reduced forms.

  • Substitution: Introduction of various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds, including methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit the activity of certain kinases associated with cancer progression, leading to reduced tumor viability and increased apoptosis in cancer cells.

Mechanism of Action
The compound functions primarily as an inhibitor of IκB kinase (IKK), which plays a critical role in the NF-κB signaling pathway. This pathway is often dysregulated in cancers, making IKK a viable target for therapeutic intervention. By inhibiting IKK, this compound can potentially reduce the inflammatory responses that contribute to tumorigenesis and metastasis .

Neuropharmacology

Cognitive Enhancement
Recent studies suggest that this compound may also have cognitive-enhancing effects. Thienopyrimidine derivatives have been explored for their potential to improve memory and learning processes through modulation of neurotransmitter systems. Specifically, they may enhance cholinergic signaling, which is crucial for cognitive function.

Antimicrobial Properties

Broad-Spectrum Activity
this compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth. This property positions the compound as a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Cognitive EnhancementImprovement in memory and learning
AntimicrobialBroad-spectrum activity against bacteria

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis through caspase activation, suggesting its potential as an effective anticancer agent .

Mechanism of Action

The mechanism by which Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thieno[2,3-d]pyrimidine derivatives differ primarily in substituents at positions 2, 4, 5, and 6. The table below highlights key analogs and their properties:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Biological Activity/Notes Reference ID
Methyl 4-(4-methylsulfonylanilino)thieno[2,3-d]pyrimidine-6-carboxylate (58) 4-(4-methylsulfonylanilino), 6-COOCH₃ Not reported Not reported Intermediate for kinase inhibitors
Ethyl 4-(1H-benzo[d]imidazol-5-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14a) 4-(benzimidazolyl), 5-methyl, 6-COOCH₂CH₃ 250–251 77 HDAC inhibition, anticancer activity
Methyl 4-(3-methoxyphenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-(3-methoxyphenylamino), 5-methyl, 6-COOCH₃ Not reported Commercial DYRK1A inhibitor (purchased from Otava Ltd.)
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) 4-(4-Cl-phenylamino), 5-methyl, 6-COOCH₂CH₃ 174–176 82 Antiproliferative activity
Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate (Target) 2-amino, 4-piperidino, 6-COOCH₃ Not reported Not reported Hypothesized kinase inhibition (structural analogy) N/A

Key Observations :

Aryl/heteroaryl amino groups (e.g., 14a, 14c): Improve π-π stacking and target affinity . Sulfonamide/aniline derivatives (e.g., 58): Increase polarity and solubility .

Position 2 Substituents: The 2-amino group in the target compound distinguishes it from analogs with alkyl/aryl groups (e.g., 14a, 14c). This group may enhance hydrogen-bonding interactions with enzymes like kinases .

Position 6 Carboxylates :

  • Methyl/ethyl esters are common, with ethyl esters (e.g., 14a) showing higher melting points (250–251°C) due to increased molecular weight and crystallinity .

Biological Activity

Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including cytotoxicity, antiproliferative effects, and mechanisms of action based on recent research findings.

  • Chemical Formula : C₈H₈N₄O₂S
  • Molecular Weight : 208.24 g/mol
  • CAS Number : 155087-15-3
  • Melting Point : 266–268 °C

The compound exhibits its biological activity primarily through the inhibition of key enzymes involved in cancer cell proliferation. Notably, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK) and other receptor tyrosine kinases (RTKs), which are critical in signaling pathways that promote tumor growth and metastasis .

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)9.1
MDA-MB-231 (Breast Cancer)28.0
HT1080 (Fibrosarcoma)3.0
HeLa (Cervical Cancer)>1000

The compound's effectiveness is particularly noted in the MCF-7 cell line, where it demonstrates a potent antiproliferative effect with an IC50 value in the nanomolar range, indicating its potential as a therapeutic agent for breast cancer treatment.

Case Studies and Research Findings

  • Antitumor Activity :
    A study focused on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives found that this compound exhibited notable antitumor activity in vivo against human fibrosarcoma models. The compound was shown to effectively inhibit tumor growth while exhibiting a favorable pharmacokinetic profile .
  • Inhibition of Vascular Endothelial Growth Factor (VEGF) :
    The compound also demonstrated inhibitory effects on VEGF/KDR signaling pathways, which are crucial for angiogenesis in tumors. This suggests a dual mechanism of action where it not only inhibits cancer cell proliferation but also prevents the formation of new blood vessels that tumors require for growth .
  • Safety Profile :
    In vitro studies assessing cytotoxicity against normal cell lines indicated that this compound exhibits a favorable safety profile, with higher IC50 values observed in non-cancerous cells compared to cancerous ones. This selectivity is critical for minimizing side effects during treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate

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